OXAZOLO[3,2-A][1,3]DIAZEPINE
Description
Properties
CAS No. |
105066-62-4 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.138 |
IUPAC Name |
[1,3]oxazolo[3,2-a][1,3]diazepine |
InChI |
InChI=1S/C7H6N2O/c1-2-4-9-5-6-10-7(9)8-3-1/h1-6H |
InChI Key |
JOEWITALKOCJAI-UHFFFAOYSA-N |
SMILES |
C1=CN=C2N(C=C1)C=CO2 |
Synonyms |
Oxazolo[3,2-a][1,3]diazepine (9CI) |
Origin of Product |
United States |
Preparation Methods
Double-Cyclization Approach
A seminal method involves a double-cyclization reaction to construct the oxazolo[3,2-d][1,benzodiazepine framework, as demonstrated by. Starting from substituted benzodiazepine precursors, ketimine intermediates are formed via nucleophilic attack, followed by intramolecular cyclization. For instance, treatment of 3-methyl precursors with phosphoryl chloride (POCl₃) in dichloromethane at 0–5°C yielded oxazolo[3,2-d]benzodiazepines in 72–85% yields. The reaction’s success hinges on the steric and electronic properties of substituents, with electron-withdrawing groups favoring cyclization.
Ketimine Intermediate Formation
The geometry of ketimine intermediates critically influences cyclization outcomes. Nuclear magnetic resonance (NMR) and X-ray crystallography revealed that cis-configured intermediates undergo faster cyclization due to reduced steric hindrance. For example, cis-ketimines derived from 3-methyl substituents cyclized at room temperature, whereas trans-isomers required elevated temperatures (80°C), resulting in lower yields (50–60%).
Condensation and Cyclization Strategies
Aldehyde Condensation Methods
Condensation of 2-hydroxymethylpiperidine (2-HMP) with aldehydes under mild conditions offers a versatile route to oxazolo-piperidine analogs, as shown in. In anhydrous dichloromethane (DCM) or toluene with MgSO₄, aldehydes such as acetaldehyde and benzaldehyde reacted with 2-HMP to form hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines (Table 1). Yields ranged from 71% to 96%, with acrolein derivatives requiring reflux conditions (111°C) for optimal cyclization.
Table 1: Aldehyde Condensation Yields and Conditions
| Aldehyde | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Acetaldehyde | DCM | 25°C | 96 |
| Benzaldehyde | Toluene | 25°C | 89 |
| Acrolein | Toluene | 111°C | 85 |
Role of Reaction Conditions
Solvent polarity and dehydrating agents significantly impact reaction efficiency. Polar solvents like methanol favored acetaldehyde trimerization over oxazolidine formation, while nonpolar toluene minimized side reactions. Neutral pH and anhydrous MgSO₄ were critical for suppressing hydrolysis of iminium intermediates, as evidenced by.
Stepwise Synthesis via Intermediate Formation
Chloroacyl Chloride Intermediates
A two-step protocol from involves reacting amino thiadiazoles with 4-chlorobutyryl chloride to form 4-chloro-N-(thiadiazol-2-yl)butanamide intermediates. For oxazolo[3,2-a]diazepine analogs, this intermediate undergoes base-mediated cyclization (e.g., with K₂CO₃ in refluxing ethanol) to yield the target compound in 65–78% yields.
Base-Mediated Cyclization
Cyclization efficiency correlates with the base strength and reaction time. Weak bases like NaHCO₃ resulted in incomplete conversion (40–50% yields), whereas K₂CO₃ at 80°C for 6 hours achieved >75% yields. Steric hindrance from aryl substituents necessitated longer reaction times (12 hours) but maintained regioselectivity.
Comparative Analysis of Synthetic Routes
Table 2: Comparison of Key Methods
| Method | Starting Material | Yield (%) | Key Advantage |
|---|---|---|---|
| Double-cyclization | Benzodiazepines | 72–85 | High stereocontrol |
| Aldehyde condensation | 2-HMP + Aldehydes | 71–96 | Mild conditions, scalability |
| Stepwise synthesis | Amino thiadiazoles | 65–78 | Modular intermediate use |
The double-cyclization route excels in stereochemical precision but requires specialized precursors. Condensation methods offer scalability but face limitations with sterically hindered aldehydes. Stepwise synthesis balances modularity and yield, though purification of intermediates adds complexity.
Purification and Characterization Techniques
Crystallization from ethanol or hexanes provided high-purity products (>98%), as validated by melting points and chromatographic analysis. NMR spectroscopy distinguished diastereomers via H-3 proton splitting patterns (δ 4.0–5.8 ppm), while X-ray diffraction confirmed the cis configuration of ketimine intermediates. Mass spectrometry further corroborated molecular weights, with key fragments matching expected oxazolo-diazepine frameworks .
Chemical Reactions Analysis
Types of Reactions
OXAZOLO[3,2-A][1,3]DIAZEPINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
OXAZOLO[3,2-A][1,3]DIAZEPINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of OXAZOLO[3,2-A][1,3]DIAZEPINE involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects . The compound’s structure allows it to interact with enzymes, receptors, and other proteins, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3-Oxazepines
1,3-Oxazepines are seven-membered heterocycles containing one oxygen and one nitrogen atom. Unlike oxazolo[3,2-a][1,3]diazepine, they lack a fused oxazole ring and instead feature a single heterocyclic system. Key distinctions include:
1,3-Oxazepines are synthesized via condensation of Schiff bases with anhydrides (e.g., succinic or phthalic anhydride) under reflux .
1,4,2-Oxazaphosphepines
These compounds incorporate a phosphorus atom into a seven-membered oxaza ring, distinguishing them from this compound. Key differences:
The phosphorus atom in 1,4,2-oxazaphosphepines introduces chirality and electron-withdrawing effects, enabling applications in asymmetric catalysis. In contrast, this compound’s fused system may favor π-π stacking interactions in biological targets.
Triazole-Containing Hybrids
Comparisons include:
Triazole hybrids leverage click chemistry for rapid synthesis and modular drug design, whereas this compound’s fused system may require more complex synthetic routes.
Research Findings and Limitations
- Structural Advantages: The fused oxazole-diazepine system likely enhances metabolic stability compared to monocyclic analogs, a critical factor in CNS drug development.
- Synthetic Challenges: No direct synthesis data for this compound are available in the evidence. Analogous methods (e.g., cyclization or fusion reactions) remain hypothetical.
Q & A
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